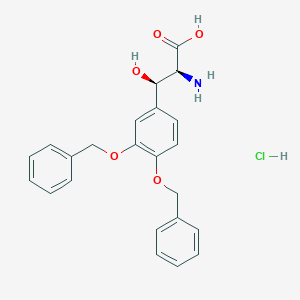

3,4-Di-O-benzyl DL-threo-Droxidopa Hydrochloride

Description

3,4-Di-O-benzyl DL-threo-Droxidopa Hydrochloride (CAS: 1329488-61-0) is a stable isotope-labeled derivative of droxidopa (DL-threo-3,4-dihydroxyphenylserine, DOPS). Its molecular formula is C21<sup>13</sup>C2H24Cl<sup>15</sup>NO5, with a molecular weight of 432.87 g/mol . The compound features benzyl groups at the 3- and 4-hydroxy positions of the phenylserine backbone and incorporates <sup>13</sup>C and <sup>15</sup>N isotopes for research applications. It is primarily used as a reference standard in pharmacokinetic and metabolic studies due to its isotopic labeling .

Properties

IUPAC Name |

(2S,3R)-2-amino-3-[3,4-bis(phenylmethoxy)phenyl]-3-hydroxypropanoic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H23NO5.ClH/c24-21(23(26)27)22(25)18-11-12-19(28-14-16-7-3-1-4-8-16)20(13-18)29-15-17-9-5-2-6-10-17;/h1-13,21-22,25H,14-15,24H2,(H,26,27);1H/t21-,22+;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QRDDBOMVDDCUHX-UMIAIAFLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=C(C=C(C=C2)C(C(C(=O)O)N)O)OCC3=CC=CC=C3.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)COC2=C(C=C(C=C2)[C@H]([C@@H](C(=O)O)N)O)OCC3=CC=CC=C3.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H24ClNO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90534304 | |

| Record name | (betaR)-O-Benzyl-3-(benzyloxy)-beta-hydroxy-L-tyrosine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90534304 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

429.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

73594-43-1 | |

| Record name | (betaR)-O-Benzyl-3-(benzyloxy)-beta-hydroxy-L-tyrosine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90534304 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Benzyl Protection of 3,4-Dihydroxybenzaldehyde

The synthesis begins with the protection of 3,4-dihydroxybenzaldehyde using benzyl bromide under basic conditions. This step yields 3,4-di-O-benzylbenzaldehyde , a key intermediate that prevents unwanted oxidation during subsequent reactions. Patent US9920342B2 highlights the use of potassium carbonate in dimethylformamide (DMF) at 60–80°C, achieving near-quantitative yields.

Condensation with Glycine Derivatives

The benzylated aldehyde undergoes condensation with glycine or its derivatives to form the serine backbone. As described in US11192848B2, this step employs a Strecker synthesis or modified Erlenmeyer azlactone formation. For example, reacting 3,4-di-O-benzylbenzaldehyde with glycine ethyl ester in the presence of sodium acetate and acetic anhydride generates a racemic threo/erythro mixture. The threo isomer is preferentially isolated via crystallization from ethanol/water mixtures.

Reaction Conditions:

Resolution of Racemic Mixtures

While the target compound is racemic (DL), patents disclose methods to resolve enantiomers using chiral auxiliaries. For instance, US20130253061A1 utilizes dicyclohexylamine to form diastereomeric salts, enabling separation via fractional crystallization. However, this step is omitted in the synthesis of the DL form, streamlining production.

Hydrochloride Salt Formation

The final step involves treating the free base with hydrochloric acid in a polar solvent (e.g., methanol or isopropanol). Patent US11192848B2 specifies dissolving the product in methanol, adding concentrated HCl (1–2 equiv), and cooling to 0–5°C to precipitate the hydrochloride salt. Recrystallization from isopropanol yields >99% pure material.

Key Parameters:

Process Optimization and Scalability

Solvent and Reagent Selection

Modern syntheses prioritize green chemistry principles. Patent US11192848B2 replaces traditional chlorinated solvents (e.g., methylene chloride) with ethyl acetate and water, reducing environmental impact. Additionally, sodium ethoxide is favored over toxic bases like sodium hydride for condensation reactions.

Recycling of By-Products

A notable advancement in US11192848B2 is the recovery and reuse of by-products such as 3,4-di-O-benzyl-N-carbobenzoxyserine . By treating reaction filtrates with methylene chloride and ethyl acetate, the by-product is extracted and re-incorporated into subsequent batches, improving overall yield (76.5% vs. 60% in prior methods).

Analytical Characterization

Spectroscopic Data

Scientific Research Applications

Pharmacological Applications

1.1 Antiparkinsonian Agent

3,4-Di-O-benzyl DL-threo-Droxidopa has been studied for its potential as an antiparkinsonian agent. Droxidopa itself is used to treat neurogenic orthostatic hypotension and has shown promise in alleviating symptoms associated with Parkinson's disease by replenishing norepinephrine levels, which can improve blood pressure regulation and reduce dizziness . The benzyl groups in the 3,4-Di-O-benzyl derivative enhance its lipophilicity, potentially improving its bioavailability and efficacy in the central nervous system.

1.2 Neuroprotective Effects

Research indicates that droxidopa and its derivatives may have neuroprotective effects. They can stimulate the release of norepinephrine, which is crucial for maintaining neuronal health and function. This action may help mitigate neurodegenerative processes associated with diseases like Parkinson's and Alzheimer's .

Synthesis and Analytical Applications

2.1 Synthetic Route Development

The synthesis of 3,4-Di-O-benzyl DL-threo-Droxidopa involves multi-step processes that typically require protecting groups to prevent undesired reactions during chemical transformations. Recent advancements have focused on optimizing these synthetic routes to enhance yield and purity while minimizing toxic byproducts such as hydrazine .

2.2 Analytical Method Development

This compound is utilized in analytical method development for quality control (QC) applications in pharmaceutical formulations. Its stable nature allows it to serve as a reference standard in assays designed to quantify droxidopa levels in various matrices .

Case Studies

Mechanism of Action

The mechanism of action of 3,4-Di-O-benzyl DL-threo-Droxidopa Hydrochloride involves its conversion to norepinephrine in the body. This conversion is facilitated by the enzyme aromatic L-amino acid decarboxylase. Norepinephrine acts on adrenergic receptors to increase blood pressure and improve symptoms of orthostatic hypotension. The benzyl groups enhance the compound’s stability and prolong its duration of action .

Comparison with Similar Compounds

Unmodified Droxidopa (DL-threo-DOPS)

Key Differences:

- Structure: Droxidopa (CAS: 3916-18-5) lacks benzyl groups and isotopic labels, with the molecular formula C9H11NO5 and a lower molecular weight (213.19 g/mol) .

- Function: Droxidopa is a direct precursor of norepinephrine and is used therapeutically for neurogenic orthostatic hypotension.

- Physicochemical Properties :

Table 1: Structural and Functional Comparison

| Property | 3,4-Di-O-benzyl DL-threo-Droxidopa Hydrochloride | DL-threo-DOPS (Droxidopa) |

|---|---|---|

| CAS Number | 1329488-61-0 | 3916-18-5 |

| Molecular Weight | 432.87 g/mol | 213.19 g/mol |

| Isotopic Labels | <sup>13</sup>C2, <sup>15</sup>N | None |

| Key Functional Groups | Benzyl groups at 3,4-OH positions | Free 3,4-OH groups |

| Bioactivity | Non-bioactive (tracer) | Norepinephrine precursor |

| Primary Use | Pharmacokinetic studies | Therapeutic agent |

Stereoisomers of DOPS

The stereochemistry of DOPS significantly impacts its biological activity:

- (+)-Erythro-DOPS: Rapidly decarboxylated to form (+)-norepinephrine, which accumulates in noradrenergic neurons but acts as a "false neurotransmitter" due to its unnatural configuration .

- (-)-Threo-DOPS: Exhibits betaR configuration, leading to prolonged increases in cardiac norepinephrine. However, poor blood-brain barrier penetration limits its central effects .

- This compound: The benzyl groups block decarboxylation, rendering it inactive in neurotransmitter synthesis. Its utility lies in tracing metabolic pathways without interfering with endogenous systems .

Caffeic Acid (3,4-Dihydroxybenzeneacrylic Acid)

Key Differences:

- Structure : Caffeic acid (CAS: 331-39-5) shares the 3,4-dihydroxyphenyl group but has an acrylic acid backbone instead of the serine moiety in DOPS .

- Function : Used in antioxidant research, food additives, and cosmetics, contrasting with DOPS derivatives' roles in neurochemistry .

- Bioactivity : Caffeic acid modulates oxidative stress pathways, whereas DOPS derivatives target catecholamine synthesis .

Biological Activity

3,4-Di-O-benzyl DL-threo-Droxidopa Hydrochloride is a synthetic compound that acts as a prodrug for norepinephrine, which is vital in treating conditions like neurogenic orthostatic hypotension (nOH). This article explores its biological activity, mechanisms of action, therapeutic effects, and relevant research findings.

Overview of Droxidopa

Droxidopa (L-threo-dihydroxyphenylserine) is an amino acid precursor that is converted into norepinephrine by the enzyme aromatic L-amino acid decarboxylase. It is particularly effective in increasing blood pressure in patients with nOH by enhancing vascular tone at the neurovascular junction .

Chemical Structure and Properties

- Chemical Name : this compound

- CAS Number : 73594-43-1

- Molecular Formula : C₁₉H₃₁N₃O₅

The compound features two benzyl groups attached to the hydroxyl functions of the threo-droxidopa structure, which enhances its lipophilicity and potentially its ability to cross the blood-brain barrier.

Droxidopa works primarily by:

- Conversion to Norepinephrine : After oral administration, it is converted to norepinephrine, which increases sympathetic outflow and vascular resistance.

- Vasoconstriction : The increased norepinephrine levels stimulate adrenergic receptors, leading to vasoconstriction and elevation of blood pressure .

- Improvement in Symptoms of nOH : Clinical studies have shown that droxidopa significantly improves symptoms associated with nOH by increasing both supine and upright blood pressure levels .

Clinical Studies

Research has demonstrated the efficacy of droxidopa in various clinical settings:

- A randomized controlled trial involving 10 patients with nOH showed significant increases in both systolic and diastolic blood pressure after administration of droxidopa compared to placebo. The peak effect was observed approximately 300 minutes post-ingestion .

| Parameter | Placebo | Droxidopa | p-value |

|---|---|---|---|

| Supine SBP (mmHg) | Baseline | Increased | <0.001 |

| Upright SBP (mmHg) | Baseline | Increased | <0.05 |

| Diastolic BP (mmHg) | Baseline | Increased | <0.01 |

Pharmacokinetics

Droxidopa exhibits favorable pharmacokinetic properties:

- Absorption : Rapidly absorbed after oral administration.

- Metabolism : Primarily metabolized in the liver, with a significant conversion to norepinephrine.

- Half-life : Approximately 2-3 hours, necessitating multiple doses for sustained effect .

Safety Profile

Droxidopa has been generally well-tolerated in clinical trials. Common side effects include headache, dizziness, and nausea; however, serious adverse events are rare .

Case Studies

- Patient with Parkinson’s Disease : A case study reported significant improvement in orthostatic symptoms following droxidopa treatment, with measurable increases in plasma norepinephrine levels correlating with symptom relief.

- Multiple System Atrophy Patient : Another case highlighted marked improvement in quality of life metrics after initiating droxidopa therapy, alongside stable blood pressure readings during orthostatic challenges.

Q & A

Synthesis Optimization

Basic: What are the key considerations for synthesizing 3,4-Di-O-benzyl DL-threo-Droxidopa Hydrochloride using traditional methods? Methodological Answer:

- Reaction Conditions : Use reflux with polar aprotic solvents (e.g., DMSO) for 18–24 hours to ensure complete benzylation. Monitor temperature stability to avoid decomposition .

- Workup : Distill under reduced pressure to isolate intermediates, followed by crystallization (water-ethanol mixtures) for purification. Yield optimization (e.g., ~65%) requires precise stoichiometry and pH control during neutralization .

- Characterization : Confirm product purity via melting point analysis (e.g., 141–143°C) and TLC/HPLC.

Advanced : How can statistical Design of Experiments (DoE) improve synthesis efficiency and yield? Methodological Answer:

- Factorial Design : Screen variables (temperature, solvent ratio, catalyst loading) using fractional factorial matrices to identify critical parameters .

- Response Surface Methodology (RSM) : Optimize interactions between variables (e.g., reflux time vs. benzyl chloride equivalence) to maximize yield .

- Computational Feedback : Integrate quantum chemical calculations (e.g., transition state modeling) to predict optimal reaction pathways, reducing trial-and-error experimentation .

Analytical Characterization

Basic : Which analytical techniques are essential for structural confirmation of 3,4-Di-O-benzyl derivatives? Methodological Answer:

- NMR Spectroscopy : Use H and C NMR to verify benzyl group integration and stereochemistry (e.g., threo vs. erythro configurations).

- HPLC-MS : Quantify purity and detect trace impurities (<0.1%) using reverse-phase C18 columns with UV/Vis detection .

Advanced : How can machine learning enhance spectral data interpretation for complex derivatives? Methodological Answer:

- Data Integration : Train models on existing spectral libraries (e.g., HMDB, PubChem) to predict fragmentation patterns in MS/MS data .

- Automated Peak Assignment : Deploy algorithms (e.g., COLMAR) to resolve overlapping signals in crowded NMR spectra .

Safety and Handling

Basic : What safety protocols are critical for handling benzylated intermediates? Methodological Answer:

- PPE : Use nitrile gloves, fume hoods, and explosion-proof equipment due to flammable solvents (e.g., ethanol) .

- Waste Management : Neutralize acidic byproducts (e.g., HCl) before disposal .

Advanced : How can automated systems mitigate risks in large-scale synthesis? Methodological Answer:

- Real-Time Monitoring : Implement IoT sensors to track vapor pressure and thermal stability during reflux .

- Emergency Shutdowns : Program automated valves to halt reactions if pressure/temperature exceed thresholds .

Mechanistic Studies

Basic : What experimental methods elucidate the stereochemical outcomes of benzylation reactions? Methodological Answer:

- Kinetic Isotope Effects (KIE) : Compare reaction rates with deuterated substrates to identify rate-determining steps .

- Chiral HPLC : Resolve enantiomers to confirm threo configuration retention .

Advanced : How do computational methods predict regioselectivity in multi-benzylation reactions? Methodological Answer:

- DFT Calculations : Model transition states to evaluate steric and electronic effects directing benzyl group placement .

- Molecular Dynamics (MD) : Simulate solvent effects on intermediate stability to guide solvent selection .

Addressing Data Contradictions

Basic : How should researchers resolve discrepancies in reported melting points or yields? Methodological Answer:

- Replicate Conditions : Standardize crystallization solvents (e.g., ethanol-water ratios) and drying protocols .

- Interlab Validation : Collaborate with independent labs to verify reproducibility .

Advanced : What strategies reconcile computational predictions with experimental outcomes? Methodological Answer:

- Feedback Loops : Refine computational models using experimental data (e.g., adjusting Gibbs free energy thresholds) .

- Sensitivity Analysis : Identify which predicted parameters (e.g., activation energy) most strongly influence real-world results .

Experimental Design for Scale-Up

Basic : What factors are critical when transitioning from milligram to gram-scale synthesis? Methodological Answer:

- Heat Transfer : Optimize stirring rates and reactor geometry to maintain uniform temperature .

- Solvent Recovery : Implement distillation traps to recycle DMSO or ethanol .

Advanced : How can membrane technologies improve purification efficiency? Methodological Answer:

- Nanofiltration : Use ceramic membranes to separate benzylated products from smaller byproducts (e.g., acetic acid) .

- Continuous Flow Systems : Integrate in-line separators to automate impurity removal during scale-up .

Regulatory Compliance in Academic Research

Basic : What documentation is required for synthesizing novel benzylated compounds? Methodological Answer:

- SDS Preparation : Include toxicity data (e.g., LD50), disposal guidelines, and emergency contacts per OSHA standards .

- Institutional Review : Submit protocols to chemical safety committees for hazard assessment .

Advanced : How can blockchain ensure traceability in multi-institutional collaborations? Methodological Answer:

- Smart Contracts : Automate data logging (e.g., reaction conditions, yields) on immutable ledgers for audit trails .

Stability and Degradation Studies

Basic : What accelerated aging tests predict shelf-life under varying storage conditions? Methodological Answer:

- Forced Degradation : Expose samples to heat (40–60°C), light (UV-A/B), and humidity (75% RH) for 4–8 weeks .

- HPLC Stability Indicating Methods : Monitor degradation products (e.g., hydrolyzed benzyl groups) .

Advanced : How do molecular dynamics simulations predict degradation pathways? Methodological Answer:

- Reactive Force Fields (ReaxFF) : Simulate bond dissociation under stress conditions to identify vulnerable sites .

Impurity Profiling

Basic : Which chromatographic techniques resolve process-related impurities? Methodological Answer:

- HPLC-DAD/ELSD : Detect non-UV-active impurities (e.g., residual benzyl chlorides) using evaporative light scattering .

Advanced : Can AI-driven impurity databases enhance identification workflows? Methodological Answer:

- Pattern Recognition : Cross-reference LC-MS data with AI-curated impurity libraries (e.g., ChemSpider) to annotate unknowns .

Reactor Design and Process Optimization

Basic : What batch reactor configurations minimize side reactions during benzylation? Methodological Answer:

- Jacketed Reactors : Use external cooling to maintain isothermal conditions during exothermic steps .

Advanced : How do microfluidic reactors enhance stereochemical control? Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.